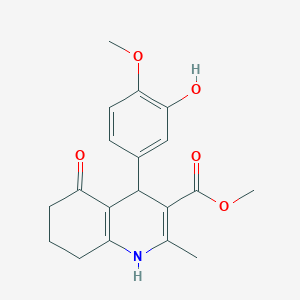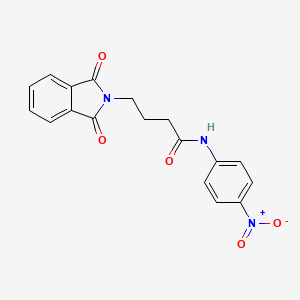![molecular formula C14H10N2O2S B5164356 2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol, commonly known as Benzothiophene Azodye, is an organic compound that belongs to the family of azo dyes. It is a yellow to orange powder, which is soluble in organic solvents but insoluble in water. Benzothiophene Azodye is widely used in the textile industry as a dye, and it is also used in the synthesis of other organic compounds. In recent years, Benzothiophene Azodye has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Benzothiophene Azodye is not fully understood. However, it is believed that the dye exerts its biological effects by generating reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cellular components, leading to cell death. Benzothiophene Azodye has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Benzothiophene Azodye has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. The dye has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, Benzothiophene Azodye has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
Benzothiophene Azodye has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. The dye is also relatively inexpensive, which makes it an attractive choice for researchers on a budget. However, Benzothiophene Azodye has some limitations in lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, the dye is sensitive to light, which can make it challenging to use in experiments that require prolonged exposure to light.
Future Directions
There are several future directions for research on Benzothiophene Azodye. One area of interest is the development of new synthetic methods for the production of the dye. Researchers are also investigating the potential use of Benzothiophene Azodye as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the dye is being studied for its potential use as a sensor for detecting heavy metals in water. Further research is needed to fully understand the mechanism of action of Benzothiophene Azodye and to explore its potential applications in various fields.
Synthesis Methods
Benzothiophene Azodye can be synthesized by the reaction of 2-aminophenol and 2-aminothiophenol with diazonium salts. The reaction takes place under acidic conditions, and the product is obtained in good yield. The synthesis of Benzothiophene Azodye is a simple and cost-effective process, which makes it a popular choice for industrial applications.
Scientific Research Applications
Benzothiophene Azodye has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antioxidant, and anticancer properties. Benzothiophene Azodye has also been studied for its potential use as a photosensitizer in photodynamic therapy. The dye has been shown to be effective in killing cancer cells when exposed to light. Furthermore, Benzothiophene Azodye has been investigated for its potential use as a sensor for detecting heavy metals in water.
properties
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-11-7-3-2-6-10(11)15-16-14-13(18)9-5-1-4-8-12(9)19-14/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUIMLYAFBHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)
![N-[(1-methyl-4-piperidinyl)methyl]-3-(5-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B5164289.png)
![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)

![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)

![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)


